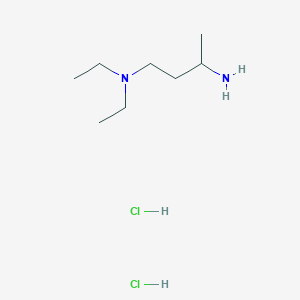

(3-Aminobutyl)diethylamine dihydrochloride

Overview

Description

“(3-Aminobutyl)diethylamine dihydrochloride” is a biochemical used for proteomics research . It has a molecular formula of C8H18N2•2HCl and a molecular weight of 217.18 .

Molecular Structure Analysis

The molecular formula of “(3-Aminobutyl)diethylamine dihydrochloride” is C8H22Cl2N2 . The InChI code is 1S/C8H20N2.2ClH/c1-4-10(5-2)7-6-8(3)9;;/h8H,4-7,9H2,1-3H3;2*1H .Physical And Chemical Properties Analysis

“(3-Aminobutyl)diethylamine dihydrochloride” is a powder that is stored at room temperature .Scientific Research Applications

Catalytic Applications

A study by Kamiguchi et al. (2005) explored the use of a molybdenum halide cluster as a catalyst in the dehydrogenation of aliphatic amines, including diethylamine, to produce N-ethylideneethylamine and other dehydrogenation products. This catalytic process is significant for the transformation of primary amines to nitriles and the condensation product N-alkylidenealkylamine, showcasing the cluster's unique catalysis for nitrogen-bonded hydrogens removal (Kamiguchi et al., 2005).

Antibacterial and Anticancer Properties

Abdelwahab et al. (2019) demonstrated the chemical modification of poly(3-hydroxybutyrate) (PHB) by grafting with amino compounds, including diethylamine, to produce amino-PHB polymers. These modified polymers exhibited potent antibacterial activity against various bacteria and showed a potent anticancer effect against in vivo Ehrlich ascetic carcinoma bearing mice, highlighting their potential in biomedical applications (Abdelwahab et al., 2019).

Corrosion Inhibition

Gupta et al. (2017) investigated the inhibition effect of α-aminophosphonates on mild steel corrosion in hydrochloric acid solution, which is relevant for industrial pickling processes. This study indicates that aminophosphonates, potentially including (3-Aminobutyl)diethylamine dihydrochloride, act as mixed-type inhibitors and exhibit significant protection against corrosion, showcasing the potential of such compounds in industrial applications (Gupta et al., 2017).

Environmental Pollution Studies

Schmidt et al. (2004) evaluated the occurrence of aminopolycarboxylates in the aquatic environment of Germany. Although this study focused on other aminopolycarboxylates like EDTA and DTPA, it underscores the importance of monitoring and understanding the environmental impact of various aminopolycarboxylates, potentially including (3-Aminobutyl)diethylamine dihydrochloride (Schmidt et al., 2004).

Safety And Hazards

The compound is labeled with the GHS07 pictogram. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .

properties

IUPAC Name |

1-N,1-N-diethylbutane-1,3-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2.2ClH/c1-4-10(5-2)7-6-8(3)9;;/h8H,4-7,9H2,1-3H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQHACXWLYRWBGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCC(C)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Aminobutyl)diethylamine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-amino-1H-1,2,4-triazol-1-yl)methyl]succinic acid](/img/structure/B1520888.png)

![N-[4-(aminomethyl)phenyl]-2-methylpropanamide hydrochloride](/img/structure/B1520890.png)

![1-(1-azabicyclo[2.2.2]oct-3-yl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B1520891.png)

![3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride](/img/structure/B1520902.png)